molecular formula C15H14N4O B2625781 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline CAS No. 1092305-89-9

3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

Cat. No.: B2625781
CAS No.: 1092305-89-9
M. Wt: 266.304
InChI Key: CKKYTRZCCSPLSN-UHFFFAOYSA-N
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Description

3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline has a wide range of scientific research applications:

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives. For instance, the reaction between 4-methoxyphenylhydrazine and an appropriate carboxylic acid derivative under acidic or basic conditions can yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, such as transition metal catalysts, can enhance the efficiency of the reaction. Additionally, green chemistry approaches, such as the use of ionic liquids or microwave-assisted synthesis, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a triazole ring.

    5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

Uniqueness

3-[5-(4-Methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline is unique due to its triazole ring, which imparts distinct chemical and biological properties. The presence of the triazole ring can enhance the compound’s stability and binding affinity to specific targets, making it a valuable molecule in various applications .

Properties

IUPAC Name

3-[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-20-13-7-5-10(6-8-13)14-17-15(19-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKYTRZCCSPLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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